![molecular formula C9H8ClNO2S2 B296037 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid](/img/structure/B296037.png)
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid, also known as CBES, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBES is a sulfenic acid derivative that contains a benzoxazole ring and a thiol group. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid reacts selectively with cysteine residues in proteins, leading to the formation of protein-S-sulfenic acid derivatives. This reaction occurs through a thiol-disulfide exchange mechanism, where the thiol group of cysteine reacts with the sulfenyl chloride group of this compound, leading to the formation of the sulfenic acid derivative. The formation of protein-S-sulfenic acid derivatives has been shown to regulate protein function and play a role in redox signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the regulation of protein function, the modulation of cellular signaling pathways, and the protection against oxidative stress. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid in lab experiments is its selectivity for cysteine residues in proteins, allowing for the specific modification of proteins. However, one limitation of using this compound is its potential toxicity, as sulfenyl chloride derivatives can be reactive and may cause damage to cells.
Orientations Futures
There are several future directions for the study of 2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid, including the development of new methods for its synthesis and purification, the investigation of its potential therapeutic applications, and the study of its effects on cellular signaling pathways. Additionally, the use of this compound in the study of protein function and redox signaling pathways may lead to the discovery of new targets for drug development.
Méthodes De Synthèse
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid can be synthesized using various methods, including the reaction between 5-chloro-2-aminobenzoxazole and 2-chloroethylsulfenyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. Another method involves the reaction between 5-chloro-2-aminobenzoxazole and 2-chloroethylsulfanyl chloride in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
2-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]ethanesulfenic acid has been used in various scientific research applications, including the study of redox signaling pathways, protein thiol modification, and enzyme kinetics. This compound has been shown to react selectively with cysteine residues in proteins, leading to the formation of protein-S-sulfenic acid derivatives. This compound has also been used to study the effects of oxidative stress on cellular signaling pathways and the role of sulfenic acid derivatives in regulating protein function.
Propriétés
Formule moléculaire |
C9H8ClNO2S2 |
|---|---|
Poids moléculaire |
261.8 g/mol |
Nom IUPAC |
5-chloro-2-(2-hydroxysulfanylethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H8ClNO2S2/c10-6-1-2-8-7(5-6)11-9(13-8)14-3-4-15-12/h1-2,5,12H,3-4H2 |
Clé InChI |
XNOPGBCROYWSKA-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCCSO |
SMILES canonique |
C1=CC2=C(C=C1Cl)N=C(O2)SCCSO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


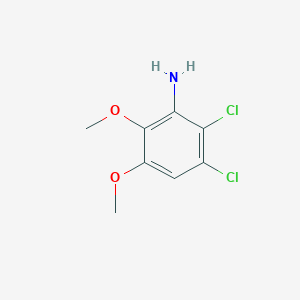
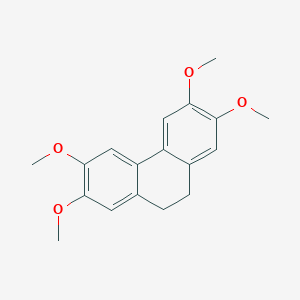
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
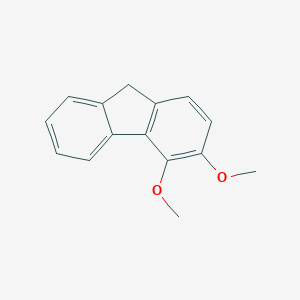
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)
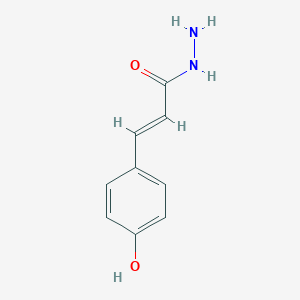

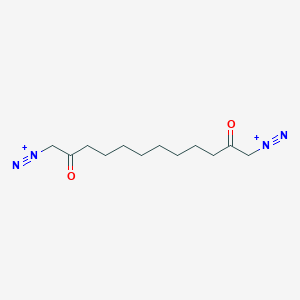

![2-[4-(Acetyloxy)phenyl]-2-oxoethanediazonium](/img/structure/B295974.png)
![Bicyclo[10.1.0]tridecan-2-ol](/img/structure/B295975.png)
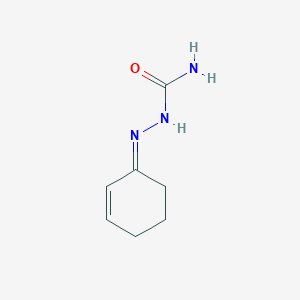
![2-Phenyl-1-oxaspiro[2.7]decan-4-one](/img/structure/B295979.png)
